2,4-Difluoro-6-nitrobenzamide
Overview
Description
2,4-Difluoro-6-nitrobenzamide is an organic compound with the molecular formula C7H4F2N2O3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-nitrobenzamide typically involves the nitration of 2,4-difluorobenzamide. The process can be summarized as follows:
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Nitration Reaction: : 2,4-Difluorobenzamide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 6-position of the benzamide ring. The reaction is usually carried out at low temperatures to control the reaction rate and minimize side reactions.
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Purification: : The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2,4-Difluoro-6-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2,4-Difluorobenzoic acid and ammonia.
Scientific Research Applications
2,4-Difluoro-6-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms and the nitro group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dinitrobenzamide: Contains two nitro groups, which can significantly alter its chemical properties and reactivity.
2,6-Difluoro-4-nitrobenzamide: Has a different substitution pattern, affecting its electronic properties and reactivity.
Uniqueness
2,4-Difluoro-6-nitrobenzamide is unique due to the specific positioning of the fluorine atoms and the nitro group, which imparts distinct electronic and steric effects. These properties make it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2,4-difluoro-6-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O3/c8-3-1-4(9)6(7(10)12)5(2-3)11(13)14/h1-2H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWPEYWXRQLJEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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